molecular formula C18H15BrN2O4S B12620644 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester

2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester

Katalognummer: B12620644
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: MQJIKOVWXYHTDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated pyrrolo[2,3-b]pyridine derivative featuring a phenylsulfonyl group and an ethyl ester moiety. The pyrrolo[2,3-b]pyridine core is a bicyclic heteroaromatic system known for its relevance in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The bromine atom at position 4 likely enhances electrophilic reactivity, while the phenylsulfonyl group contributes to electron-withdrawing effects and metabolic stability . The ethyl ester functional group may improve bioavailability by increasing lipophilicity compared to carboxylic acid analogs .

Eigenschaften

Molekularformel

C18H15BrN2O4S

Molekulargewicht

435.3 g/mol

IUPAC-Name

ethyl 3-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]prop-2-enoate

InChI

InChI=1S/C18H15BrN2O4S/c1-2-25-17(22)9-8-13-12-15-16(19)10-11-20-18(15)21(13)26(23,24)14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI-Schlüssel

MQJIKOVWXYHTDT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of specific solvents, temperatures, and catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's unique structure allows it to interact with various biological targets. Its pyrrolopyridine component is known for its ability to bind to specific receptors, making it a candidate for developing new pharmaceuticals targeting neurological disorders and cancer therapies.
    • Case Study : Research indicates that derivatives of pyrrolopyridine exhibit potent activity against certain cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .
  • Antimicrobial Activity :
    • The presence of the phenylsulfonyl group enhances the compound's biological activity against bacterial strains.
    • Research Finding : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties, suggesting that 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester could possess similar effects .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer in polymerization processes to create novel materials with enhanced properties such as thermal stability and mechanical strength.
    • Example : Incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors.
  • Coatings and Adhesives :
    • Due to its reactive double bond, it can be utilized in formulating coatings and adhesives that require strong bonding properties and durability.
    • Application Insight : Research has indicated that similar compounds are effective in developing high-performance coatings for industrial applications .

Summary of Findings

Application AreaSpecific Use CasesResearch Insights
Medicinal ChemistryDrug development for cancer and neurological disordersActive against specific kinases; potential for new therapeutics
Antimicrobial ActivityTreatment against bacterial infectionsDemonstrated significant antimicrobial properties
Material ScienceMonomer for polymers; coatings and adhesivesImproved material properties; high-performance applications

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group, for example, can participate in hydrogen bonding or electrostatic interactions with biological molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Formula Notable Properties/Applications Reference ID
2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester 4-bromo, 1-(phenylsulfonyl), ethyl ester C₁₉H₁₆BrN₂O₄S Potential kinase inhibitor; enhanced stability due to sulfonyl group
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-bromo, 2-iodo, 1-(phenylsulfonyl) C₁₃H₈BrIN₂O₂S Halogen-rich scaffold for cross-coupling reactions; used in combinatorial libraries
N-[4-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide Acetamide substituent at position 2; bromo and phenylsulfonyl groups C₂₁H₁₇BrN₃O₃S Higher molecular weight (470.3 g/mol); potential proteolysis-targeting chimera (PROTAC) candidate
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Trifluoromethyl, bromo, iodo substituents; ethyl ester C₁₁H₇BrF₃IN₂O₂ Enhanced lipophilicity (LogP ~4); fluorinated groups may improve blood-brain barrier penetration
2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester Fluoro and hydroxyphenyl groups; ethyl ester C₁₁H₁₁FO₃ Lower molecular weight (210.2 g/mol); polar hydroxyl group may reduce membrane permeability

Substituent-Driven Functional Differences

  • Halogen Effects : Bromine in the target compound (vs. iodine in ) offers a balance between steric bulk and reactivity in cross-coupling reactions. Iodine analogs exhibit higher molecular weights and may favor nucleophilic substitution .
  • Sulfonyl vs. Carbamate Groups : The phenylsulfonyl group in the target compound enhances metabolic stability compared to carbamic acid esters (e.g., pyridin-2-ylmethyl-carbamic acid derivatives in ), which are prone to hydrolysis .
  • Ester Variations: Ethyl esters (target compound) are less hydrolytically stable than methyl esters but more lipophilic, as seen in comparisons with methyl 2-methyl-2-propenoate derivatives .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has one hydrogen bond donor (amide NH) and four acceptors (sulfonyl O, ester O), similar to acetamide analogs . This contrasts with trifluoromethyl-containing derivatives (e.g., ), which lack H-bond donors.
  • LogP and Solubility : The phenylsulfonyl group increases LogP (~4 estimated) compared to hydroxylated analogs (e.g., , LogP ~2.5). This suggests better membrane permeability but lower aqueous solubility .

Research Findings and Limitations

  • Stability : Sulfonyl-containing analogs exhibit longer half-lives in metabolic studies compared to thioether or methylthio derivatives (e.g., ) .
  • Knowledge Gaps: Comparative pharmacokinetic data (e.g., IC₅₀ values, clearance rates) between the target compound and its analogs are absent in publicly available literature.

Q & A

Q. What are the recommended synthetic methodologies for preparing this compound, and how can intermediates be optimized?

Answer: The synthesis of this compound likely involves a multi-step approach:

  • Step 1: Construct the pyrrolo[2,3-b]pyridine core via a Suzuki-Miyaura coupling between a brominated pyrrole and a pyridine boronic acid derivative. This method is analogous to heterocyclic coupling strategies used in and .
  • Step 2: Introduce the phenylsulfonyl group at the 1-position using sulfonylation conditions (e.g., phenylsulfonyl chloride in the presence of a base like triethylamine). Similar sulfonylations are described in for related pyrrolo-pyridazine systems.
  • Step 3: Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled radical conditions to avoid over-halogenation.
  • Step 4: Esterification of the propenoic acid moiety via a Steglich esterification (DCC/DMAP) or acid-catalyzed reaction with ethanol.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to isolate intermediates ().
  • Use computational tools (e.g., DFT calculations) to predict steric/electronic effects of substituents on reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrrolopyridine core and sulfonyl group. The ethyl ester protons (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and aromatic protons (δ ~7.5–8.5 ppm) should be diagnostic ().
    • 19F NMR (if applicable): Not required for this compound but referenced in fluorinated analogs ().
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using ESI-TOF or MALDI-TOF ().
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Similar pyrrolopyridine derivatives in and were characterized via single-crystal diffraction (R-factor < 0.05).

Q. How does the bromine substituent and sulfonyl group influence solubility and stability?

Answer:

  • Solubility:
    • The ethyl ester enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
    • The bromine atom may reduce solubility in non-polar solvents due to increased molecular weight and polarity ().
  • Stability:
    • The phenylsulfonyl group is electron-withdrawing, potentially stabilizing the pyrrolopyridine core against oxidation.
    • Store under inert conditions (argon) at –20°C to prevent ester hydrolysis or bromine displacement ().

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrrolo[2,3-b]pyridine core in cross-coupling reactions?

Answer:

  • Electrophilic Aromatic Substitution (EAS): The bromine at the 4-position directs further substitution to the 5- or 7-positions due to resonance effects.
  • Nucleophilic Attack: The sulfonyl group deactivates the pyrrole nitrogen, limiting undesired side reactions.
  • Computational Support: DFT studies (e.g., Gaussian 16) can model charge distribution and predict reactive sites. Similar analyses were applied to pyrrolopyrimidines in .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The sulfonyl group may hydrogen-bond with active-site residues.
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity. For example, bulkier groups at the 2-position may improve binding affinity ().
  • MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories (GROMACS/AMBER).

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

Answer:

  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA, t-tests) to identify outliers. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Control Experiments: Replicate studies with standardized protocols ( emphasizes reproducibility in academic research).
  • Structural Validation: Confirm compound identity via X-ray crystallography to rule out isomerization or degradation ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.